molecular formula C7H10S B008549 2-Ethynylthiane CAS No. 108277-04-9

2-Ethynylthiane

Cat. No. B008549
M. Wt: 126.22 g/mol
InChI Key: BPSSQUYMLYCJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynylthiane is a heterocyclic organic compound that belongs to the class of thiophenes. It is a colorless liquid that is widely used in scientific research applications. The compound has a distinctive chemical structure that makes it an important building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 2-Ethynylthiane is not well understood. However, it is believed that the compound exerts its biological effects by interacting with various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

2-Ethynylthiane has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and anticancer properties. It has also been shown to have analgesic properties and to inhibit platelet aggregation. The compound has been shown to have low toxicity and is generally well tolerated in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Ethynylthiane in lab experiments include its versatility as a building block for the synthesis of various organic compounds, its low toxicity, and its well-tolerated nature in animal studies. The limitations of using 2-Ethynylthiane in lab experiments include its limited solubility in water, which can make it challenging to work with, and its relatively high cost compared to other building blocks.

Future Directions

There are several future directions for the use of 2-Ethynylthiane in scientific research. One direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another direction is the synthesis of new organic compounds using 2-Ethynylthiane as a building block for the development of new drugs and materials. Additionally, further studies are needed to fully understand the mechanism of action of 2-Ethynylthiane and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-Ethynylthiane can be achieved through various methods. The most common method involves the reaction of 2-chlorothiophene with acetylene in the presence of a catalyst such as copper. Another method involves the reaction of 2-thiophenecarboxylic acid with acetylene in the presence of a dehydrating agent such as thionyl chloride. Both methods result in the formation of 2-Ethynylthiane in good yields.

Scientific Research Applications

2-Ethynylthiane is widely used in scientific research applications. It is an important building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. The compound has been used in the synthesis of anti-inflammatory drugs, antifungal agents, and anticancer drugs. It has also been used in the synthesis of materials such as liquid crystals, polymers, and dyes.

properties

CAS RN

108277-04-9

Product Name

2-Ethynylthiane

Molecular Formula

C7H10S

Molecular Weight

126.22 g/mol

IUPAC Name

2-ethynylthiane

InChI

InChI=1S/C7H10S/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2

InChI Key

BPSSQUYMLYCJFG-UHFFFAOYSA-N

SMILES

C#CC1CCCCS1

Canonical SMILES

C#CC1CCCCS1

synonyms

2H-Thiopyran, 2-ethynyltetrahydro- (9CI)

Origin of Product

United States

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